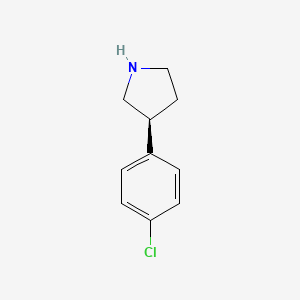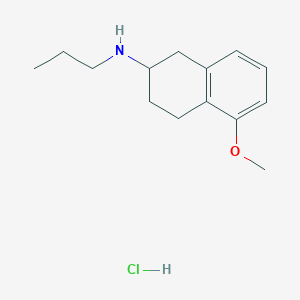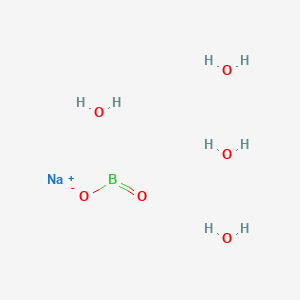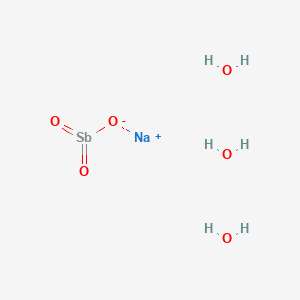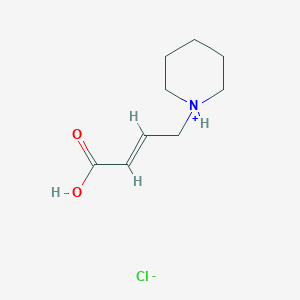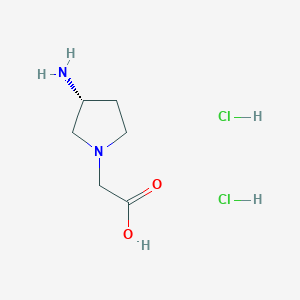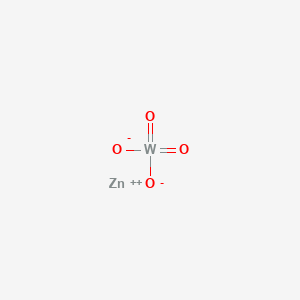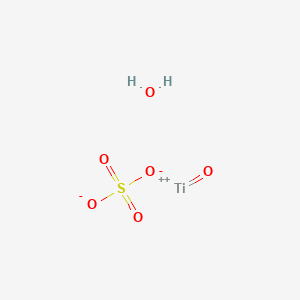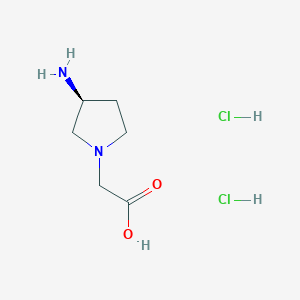
Sulfur
説明
Sulfur is a nonmetallic chemical element belonging to the oxygen group. It is one of the most reactive elements. Pure this compound is a tasteless, odorless, brittle solid that is pale yellow in color, a poor conductor of electricity, and insoluble in water .
Synthesis Analysis
This compound can be synthesized through various methods. For instance, this compound quantum dots can be derived from sublimed this compound, an excessively produced and underutilized waste by-product of the petroleum industry . In the total synthesis of this compound-containing natural products, this compound atoms are introduced using different sulfurization agents . The synthesis process of this compound-based material has been probed by techniques like scanning electron microscopy (SEM), infrared spectroscopy (IR), and ultraviolet-visible spectroscopy (UV-vis) .
Molecular Structure Analysis
This compound forms several polyatomic molecules, with the best-known allotrope being octathis compound, cyclo-S8 . The structures and the mechanism of the polymerization processes of liquid this compound across the λ-transition have also been studied .
Physical And Chemical Properties Analysis
This compound is a light yellow solid. It is a reactive element that combines with all other elements except gases, gold, and platinum. This compound appears in a number of different allotropic modifications: rhombic, monoclinic, polymeric, and others . It is insoluble in water and forms many allotropes, but the most well-known allotrope is cyclo octathis compound – S8 .
科学的研究の応用
Materials Science : Sulfur plays a significant role in modern materials science, including the development of polymers with unique optical and mechanical properties, and materials for environmental and energy applications (Boyd, 2016).
Nanotechnology : Zero-dimensional this compound nanomaterials, such as this compound nanoparticles and this compound quantum dots, have diverse applications in energy storage, catalysis, sensing, biomedicine, and environmental technology (Jin et al., 2021).
Construction Materials : this compound is a key component in this compound-based and this compound-extended building materials, offering economical and environmental benefits (Korolev et al., 2014).
Polymer Science : this compound-containing polymers, utilized for their high-performance characteristics, have applications in areas like optically active materials, liquid crystals, flame retardants, and fuel cells (Kausar et al., 2014).
Battery Technology : this compound is a critical component in lithium-sulfur batteries, offering high theoretical capacity and low manufacturing cost, although there are challenges in its practical application (Liu et al., 2020).
Renewable Energy : Metal sulfides are being explored for their applications in renewable energy, including electrocatalytic and photocatalytic water splitting (Chandrasekaran et al., 2019).
Environmental Science : Research includes the application of inorganic reagents for the extraction of this compound-containing impurities in coal flotation, enhancing environmental sustainability (Medyanik et al., 2021).
Astrochemistry : Laboratory studies on this compound ice astrochemistry explore its role in astrochemical reactions and planetary geology, with potential implications for space missions (Mifsud et al., 2021).
Grid Energy Storage : Sodium-sulfur batteries, noted for their large capacity and high energy density, show potential for peak load shifting in power grids (Zhang et al., 2018).
Agriculture : Applications include the use of this compound-containing growth stimulators for agricultural purposes, such as in clover species (Datieva, 2021).
作用機序
Target of Action
Sulfur, also known as “231-722-6”, “Agri-Sul”, “Asulfa-Supra”, “Aquilite”, or “AN-Sulfur Colloid Kit”, primarily targets the skin surface and bacteria. It is used in various cosmetic preparations for its keratolytic, antifungal, and antibacterial properties . In the gut, this compound increases motility, acting as a laxative .
Mode of Action
This compound works through several mechanisms. It acts as a keratolytic agent, reducing the production of keratin, a sticky skin protein. This helps skin cells shed from the skin, clearing and preventing clogged pores . This compound is converted to hydrogen sulfide (H2S) through reduction, partly by bacteria. H2S kills bacteria (possibly including Propionibacterium acnes which plays a role in acne), fungi, and parasites such as scabies mites .
Biochemical Pathways
This compound affects the biochemical pathways related to keratin production and bacterial growth. By reducing keratin production, it prevents the clogging of skin pores. On the other hand, the conversion of this compound to H2S leads to the death of bacteria, fungi, and parasites, thereby treating infections and skin conditions .
Pharmacokinetics
It is known that this compound’s effectiveness depends on its direct interaction with the skin surface, meaning the smaller the particle size, the better the effect .
Result of Action
The result of this compound’s action is the clearance of skin conditions such as acne, dandruff, and seborrheic dermatitis. It helps clear and prevent clogged pores, kills acne bacteria, and reduces inflammation . In the gut, it acts as a laxative .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of bacteria is necessary for the conversion of this compound to H2S. Moreover, the particle size of this compound can affect its interaction with the skin surface and thus its effectiveness .
Safety and Hazards
Sulfur is a flammable substance and its vapors and dust may be explosive. This compound in its molten state is a burn hazard. This compound may generate hazardous amounts of hydrogen sulfide gas (H2S) . Sulfuric acid (H2S04) is a corrosive substance, destructive to the skin, eyes, teeth, and lungs. Severe exposure can result in death .
将来の方向性
Sulfur remains in the spotlight as a future cathode candidate for the post-lithium-ion age due to its low cost and high discharge capacity . All-solid lithium-sulfur batteries (SLSBs), comprising of this compound cathode, solid electrolyte, and Li metal anode, are much safer than liquid-based electrochemical batteries such as conventional lithium batteries .
特性
IUPAC Name |
sulfur | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINIDFKCEFEMDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S | |
| Record name | SULFUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9035-99-8 | |
| Record name | Sulfur, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9035-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9034941 | |
| Record name | Sulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
32.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Water or Solvent Wet Solid; Water or Solvent Wet Solid, Pale yellow crystals or powder with faint odor of rotten eggs; [CAMEO], YELLOW SOLID IN VARIOUS FORMS. | |
| Record name | Sulfur | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfur | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1942 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SULFUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
445 °C | |
| Record name | SULFUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
160 °C c.c. | |
| Record name | SULFUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | SULFUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.1 g/cm³ | |
| Record name | SULFUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS RN |
7704-34-9 | |
| Record name | Sulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7704-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfur | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfur | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
120 °C (amorphous) | |
| Record name | SULFUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



